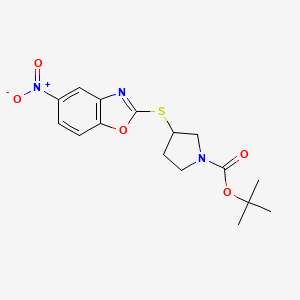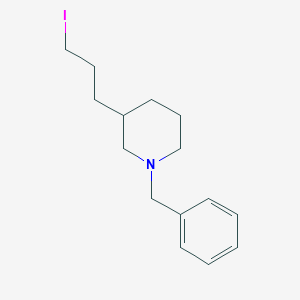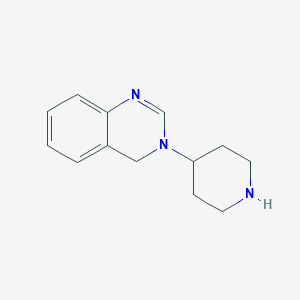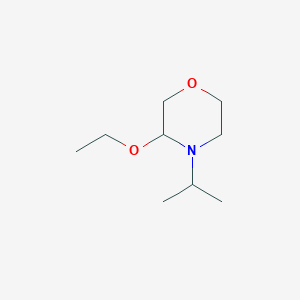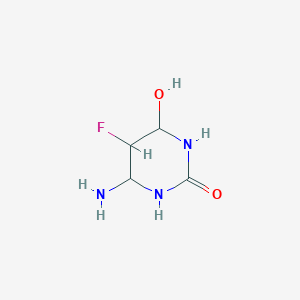
2-(But-3-en-2-yl)-6-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Buten-3-yl)-6-nitrophenol is an organic compound characterized by the presence of a butenyl group and a nitro group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Buten-3-yl)-6-nitrophenol typically involves the nitration of phenol followed by the alkylation of the nitrophenol derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The alkylation step involves the reaction of the nitrophenol with 1-buten-3-yl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 2-(1-Buten-3-yl)-6-nitrophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
2-(1-Buten-3-yl)-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated phenols.
科学的研究の応用
2-(1-Buten-3-yl)-6-nitrophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-Buten-3-yl)-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biomolecules.
類似化合物との比較
Similar Compounds
- 2-(1-Buten-3-yl)-4-nitrophenol
- 2-(1-Buten-3-yl)-5-nitrophenol
- 2-(1-Buten-3-yl)-3-nitrophenol
Uniqueness
2-(1-Buten-3-yl)-6-nitrophenol is unique due to the specific position of the nitro group on the phenol ring, which influences its chemical reactivity and biological activity. The presence of the butenyl group also imparts distinct properties compared to other nitrophenol derivatives.
特性
CAS番号 |
31225-05-5 |
|---|---|
分子式 |
C10H11NO3 |
分子量 |
193.20 g/mol |
IUPAC名 |
2-but-3-en-2-yl-6-nitrophenol |
InChI |
InChI=1S/C10H11NO3/c1-3-7(2)8-5-4-6-9(10(8)12)11(13)14/h3-7,12H,1H2,2H3 |
InChIキー |
HLYVXHPHLRDLSM-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)C1=C(C(=CC=C1)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


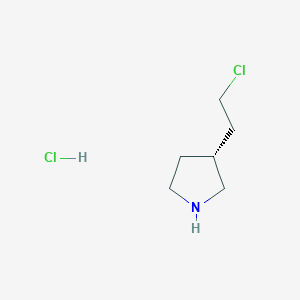
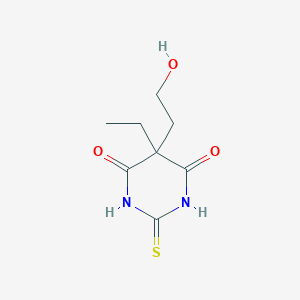





![7-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13958172.png)
